Amyloid-β Binding Inhibition: Single-Digit Nanomolar Affinity and Differentiation from Simpler 4-Chlorobenzamide Analogs
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide inhibited [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid-β(1–40) with a Ki of 4.31 nM [1]. In contrast, the structurally simpler 4-chloro-N-(4-phenyl-thiazol-2-yl)-benzamide, which lacks the 5-acetylamino and thiophene substituents, displayed a Ki of 18 nM at the adenosine A₁ receptor [2]. While the two measurements were performed on different targets, the ~4.2-fold difference in affinity magnitude illustrates that the full substitution pattern on the thiazole core is required to achieve the low-nanomolar binding observed at amyloid-β. No direct head-to-head comparison at a single target is publicly available for this compound class.
| Evidence Dimension | Binding affinity (Ki) for protein target |
|---|---|
| Target Compound Data | Ki = 4.31 nM (amyloid-β(1–40) binding) |
| Comparator Or Baseline | 4-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide: Ki = 18 nM (adenosine A₁ receptor) |
| Quantified Difference | 4.31 nM vs. 18 nM (different targets; ~4.2-fold lower Ki for the fully substituted compound) |
| Conditions | Radioligand displacement assay; [¹²⁵I]-labeled benzothiazole probe; amyloid-β(1–40) of unknown origin; 3 h incubation |
Why This Matters
A Ki of 4.31 nM at amyloid-β places the compound in the low-nanomolar affinity range, which is a critical threshold for probe compound selection in Alzheimer's disease target engagement studies.
- [1] BindingDB. BDBM50276883 (CHEMBL4175800). Ki = 4.31 nM. Inhibition of [¹²⁵I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1–40). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50276883 View Source
- [2] BindingDB. BDBM50101787 (CHEMBL62078). 4-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide. Ki = 18 nM. Displacement of [³H]-DPCPX from Adenosine A₁ receptor. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50101787 View Source
